molecular formula C34H36FN5O2 B3081049 (R)-N-(4-(4-(2-(diethylamino)-2-oxo-1-phenylethyl)piperazin-1-yl)-3-fluorophenyl)-2-(pyridin-3-yl)benzamide CAS No. 1094873-17-2

(R)-N-(4-(4-(2-(diethylamino)-2-oxo-1-phenylethyl)piperazin-1-yl)-3-fluorophenyl)-2-(pyridin-3-yl)benzamide

Cat. No. B3081049
CAS RN: 1094873-17-2
M. Wt: 565.7 g/mol
InChI Key: OVUNRYUVDVWTTE-JGCGQSQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N-(4-(4-(2-(diethylamino)-2-oxo-1-phenylethyl)piperazin-1-yl)-3-fluorophenyl)-2-(pyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C34H36FN5O2 and its molecular weight is 565.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-N-(4-(4-(2-(diethylamino)-2-oxo-1-phenylethyl)piperazin-1-yl)-3-fluorophenyl)-2-(pyridin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-(4-(4-(2-(diethylamino)-2-oxo-1-phenylethyl)piperazin-1-yl)-3-fluorophenyl)-2-(pyridin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

Neuropharmacology and Receptor Antagonism

A notable study involves JNJ-31020028, a compound with structural similarities to the specified chemical, identified as a selective brain penetrant small molecule antagonist of the neuropeptide Y Y2 receptor. This compound was evaluated for its in vitro and in vivo characteristics, demonstrating significant potential in studying neuropeptide-related functions and disorders. Its application in neuroscience research highlights the utility of such compounds in dissecting complex neurochemical pathways and potentially addressing conditions like anxiety and stress-induced behaviors (Shoblock et al., 2010).

Antimicrobial Activity

Another area of application for similar compounds is in antimicrobial research. Compounds synthesized through nucleophilic substitution reactions have shown potent activity against bacterial strains, such as P. aeruginosa, and fungal strains like C. albicans. This demonstrates the potential of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Mishra & Chundawat, 2019).

Drug Development and Quality Control

The development of analytical methods for the quality control of pharmaceuticals is another critical application. For example, nonaqueous capillary electrophoretic separation techniques have been developed for imatinib mesylate and related substances, demonstrating the importance of such compounds in ensuring the purity and efficacy of pharmaceutical products. This research underlines the role of similar chemical compounds in the pharmaceutical industry, from synthesis to quality control (Ye et al., 2012).

Medicinal Chemistry and Drug Synthesis

The synthesis and characterization of derivatives for potential therapeutic applications are central to medicinal chemistry research. Compounds with the specified chemical structure or similar ones are often synthesized and evaluated for their biological activities, including anticonvulsant, analgesic, and tocolytic effects. Such research is pivotal in discovering new drugs and understanding the molecular basis of their actions (Obniska et al., 2015).

Mechanism of Action

Target of Action

The primary target of ®-JNJ-31020028, also known as ®-N-(4-(4-(2-(diethylamino)-2-oxo-1-phenylethyl)piperazin-1-yl)-3-fluorophenyl)-2-(pyridin-3-yl)benzamide, is the neuropeptide Y Y2 receptor . This receptor is a G-protein coupled receptor involved in various physiological processes, including the regulation of food intake, anxiety, and circadian rhythms .

Mode of Action

®-JNJ-31020028 acts as an antagonist at the Y2 receptor . This means it binds to the receptor and blocks its activation by the natural ligand, neuropeptide Y. By inhibiting the activation of the Y2 receptor, ®-JNJ-31020028 can modulate the physiological processes controlled by this receptor .

Biochemical Pathways

The Y2 receptor is part of the neuropeptide Y system, which includes several other receptors (Y1, Y4, Y5) and the peptides neuropeptide Y, peptide YY, and pancreatic polypeptide. The Y2 receptor is a presynaptic autoreceptor that inhibits the release of neuropeptide Y. Therefore, blocking the Y2 receptor with ®-JNJ-31020028 can increase the release of neuropeptide Y .

Pharmacokinetics

It has been reported that the compound is able to penetrate the brain, which is crucial for its activity, given that its target, the y2 receptor, is primarily located in the central nervous system .

Result of Action

In vivo studies have shown that ®-JNJ-31020028 increases norepinephrine release in the hypothalamus, consistent with the colocalization of norepinephrine and neuropeptide Y . It was found to be ineffective in a variety of anxiety models, although it did block stress-induced elevations in plasma corticosterone, without altering basal levels, and normalized food intake in stressed animals without affecting basal food intake .

properties

IUPAC Name

N-[4-[4-[(1R)-2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36FN5O2/c1-3-38(4-2)34(42)32(25-11-6-5-7-12-25)40-21-19-39(20-22-40)31-17-16-27(23-30(31)35)37-33(41)29-15-9-8-14-28(29)26-13-10-18-36-24-26/h5-18,23-24,32H,3-4,19-22H2,1-2H3,(H,37,41)/t32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUNRYUVDVWTTE-JGCGQSQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CN=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@@H](C1=CC=CC=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CN=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-(4-(4-(2-(diethylamino)-2-oxo-1-phenylethyl)piperazin-1-yl)-3-fluorophenyl)-2-(pyridin-3-yl)benzamide
Reactant of Route 2
Reactant of Route 2
(R)-N-(4-(4-(2-(diethylamino)-2-oxo-1-phenylethyl)piperazin-1-yl)-3-fluorophenyl)-2-(pyridin-3-yl)benzamide
Reactant of Route 3
Reactant of Route 3
(R)-N-(4-(4-(2-(diethylamino)-2-oxo-1-phenylethyl)piperazin-1-yl)-3-fluorophenyl)-2-(pyridin-3-yl)benzamide
Reactant of Route 4
Reactant of Route 4
(R)-N-(4-(4-(2-(diethylamino)-2-oxo-1-phenylethyl)piperazin-1-yl)-3-fluorophenyl)-2-(pyridin-3-yl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(R)-N-(4-(4-(2-(diethylamino)-2-oxo-1-phenylethyl)piperazin-1-yl)-3-fluorophenyl)-2-(pyridin-3-yl)benzamide
Reactant of Route 6
Reactant of Route 6
(R)-N-(4-(4-(2-(diethylamino)-2-oxo-1-phenylethyl)piperazin-1-yl)-3-fluorophenyl)-2-(pyridin-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.